molecular formula C14H19ClN4O2S B11524571 7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11524571
M. Wt: 342.8 g/mol
InChI Key: PRLKHSKACRDFGY-TWGQIWQCSA-N
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Description

7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorobut-2-en-1-yl group, and a sulfanyl group attached to a purine core. The compound’s molecular formula is C14H19ClN4O2S, and it has a molecular weight of 342.84 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Chlorobut-2-en-1-yl Group: This step involves the use of chlorobut-2-en-1-yl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BUTYL-8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H19ClN4O2S

Molecular Weight

342.8 g/mol

IUPAC Name

7-butyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C14H19ClN4O2S/c1-4-5-7-19-10-11(18(3)13(21)17-12(10)20)16-14(19)22-8-6-9(2)15/h6H,4-5,7-8H2,1-3H3,(H,17,20,21)/b9-6-

InChI Key

PRLKHSKACRDFGY-TWGQIWQCSA-N

Isomeric SMILES

CCCCN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C

Canonical SMILES

CCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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